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molecular formula C13H9BrN2O B8534534 9-Bromo-1-methyl-1,10-phenanthrolin-2(1H)-one CAS No. 39069-01-7

9-Bromo-1-methyl-1,10-phenanthrolin-2(1H)-one

Cat. No. B8534534
M. Wt: 289.13 g/mol
InChI Key: UWMYOESCKPGCLK-UHFFFAOYSA-N
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Patent
US08648194B2

Procedure details

To a stirred aqueous solution of potassium ferricyanide (100 g; 303 mmol) (1.1 L), compound (8) (42.7 g; 115 mmol) and an aqueous sodium hydroxide (76 g; 1.9 mol) (110 mL) were alternately added over 25 minutes in an ice bath (inner temperature of 4 to 6° C.). The resulting mixture was stirred in an ice bath for 1 hour, and further stirred at room temperature for 3.5 hours. Crude crystals which precipitated out were separated by filtration and washed with water, and then dried. The resulting crude crystals were separated and purified by silica gel column chromatography (SiO2 800 g) (chloroform/methanol=50/1 to 30/1 to 20/1) and dried to give 27.4 g (yield: 82%) of the title compound (9).
Name
compound ( 8 )
Quantity
42.7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O-])(O)(=O)=O.[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][CH:16]=[N+:17]1[CH3:21])=[CH:12][CH:11]=2.[OH-:22].[Na+]>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][C:16](=[O:22])[N:17]1[CH3:21])=[CH:12][CH:11]=2 |f:0.1,2.3,4.5.6.7|

Inputs

Step One
Name
compound ( 8 )
Quantity
42.7 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].BrC=1C=CC2=CC=C3C=CC=[N+](C3=C2N1)C
Name
Quantity
110 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.1 L
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred in an ice bath for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at room temperature for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
Crude crystals which precipitated out
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The resulting crude crystals were separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (SiO2 800 g) (chloroform/methanol=50/1 to 30/1 to 20/1)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC2=CC=C3C=CC(N(C3=C2N1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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